1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC14749374
InChI: InChI=1S/C17H16ClN3OS/c1-10-5-6-13-14(9-19)16(23-15(13)7-10)21-17(22)20-12-4-2-3-11(18)8-12/h2-4,8,10H,5-7H2,1H3,(H2,20,21,22)
SMILES:
Molecular Formula: C17H16ClN3OS
Molecular Weight: 345.8 g/mol

1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea

CAS No.:

Cat. No.: VC14749374

Molecular Formula: C17H16ClN3OS

Molecular Weight: 345.8 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea -

Specification

Molecular Formula C17H16ClN3OS
Molecular Weight 345.8 g/mol
IUPAC Name 1-(3-chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea
Standard InChI InChI=1S/C17H16ClN3OS/c1-10-5-6-13-14(9-19)16(23-15(13)7-10)21-17(22)20-12-4-2-3-11(18)8-12/h2-4,8,10H,5-7H2,1H3,(H2,20,21,22)
Standard InChI Key ZIFICGFRTRPOHZ-UHFFFAOYSA-N
Canonical SMILES CC1CCC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC(=CC=C3)Cl

Introduction

1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea is a synthetic organic compound featuring a urea functional group linked to a chlorophenyl moiety and a cyano-substituted benzothiophene structure. Its molecular formula is C17H16ClN3OS, and it has a molecular weight of approximately 345.85 g/mol . The presence of the cyano group enhances its potential biological activity, making it an interesting candidate for pharmaceutical applications.

Synthesis

The synthesis of 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea typically involves multi-step organic synthesis techniques. These methods often require careful control of reaction conditions to ensure the formation of the desired compound with high purity and yield.

Biological Activities and Potential Applications

Compounds similar to 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea exhibit diverse biological activities, which can include interactions with enzymes, receptors, or other biological molecules. The presence of the cyano group and the benzothiophene structure suggests potential uses in pharmaceutical research and development, particularly in areas requiring specific molecular interactions.

Potential ApplicationDescription
Pharmaceutical ResearchPotential for drug development due to its unique structure
Biological InteractionsMay interact with enzymes or receptors, influencing biological pathways

Related Compounds

Several compounds share structural similarities with 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea, differing mainly in their substitution patterns or functional groups. These variations can significantly influence their biological activity and therapeutic potential.

CompoundNotable Features
1-(4-Chlorophenyl)-3-(4-cyanobenzothiophen)ureaDifferent substitution pattern on benzothiophene
2-Amino-N-(4-chlorophenyl)-N'-(benzothiophen)ureaAmino group substitution potentially altering biological activity
1-(2-Chlorophenyl)-3-(5-cyano-benzothiophene)ureaVariation in cyano position affecting pharmacological profiles

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